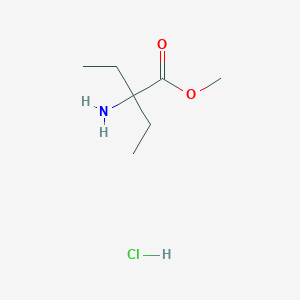

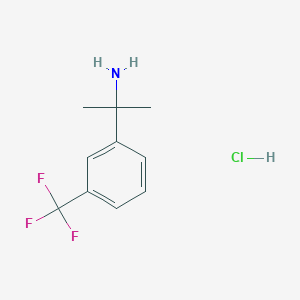

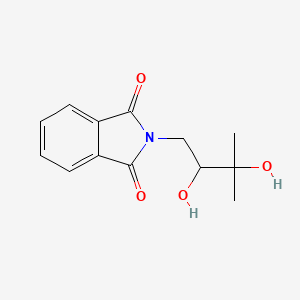

![molecular formula C12H24Cl2N2 B1458341 {2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride CAS No. 1417349-90-6](/img/structure/B1458341.png)

{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride

Vue d'ensemble

Description

This compound is an organic molecule containing an amine group and a dihydrochloride salt. The presence of the tetrahydropyridinyl group suggests that it might be a part of a larger class of compounds known as piperidines, which are often found in pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydropyridine ring, possibly through a cyclization reaction, followed by the addition of the ethylamine group . The final step would likely involve the formation of the dihydrochloride salt through the reaction with hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydropyridine ring, the ethylamine group, and the dihydrochloride salt. The presence of these groups would likely confer certain physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the amine group and the dihydrochloride salt. The amine group is a common site of reactivity in organic chemistry, and could be involved in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dihydrochloride salt would likely make the compound highly soluble in water . The tetrahydropyridine ring could confer stability to the compound .Applications De Recherche Scientifique

Biginelli Reaction Derivatives

A study by Benincá et al. (2020) explored the eco-friendly and enantiospecific synthesis of dihydropyrimidinones (DHPMs) using the Biginelli reaction with a chiral aldehyde. This research highlights the importance of DHPMs and their derivatives in medicinal chemistry due to their biological activities. The study specifically focused on a green synthesis approach, utilizing ethyl lactate as a solvent, and characterizing the products through various spectroscopic methods, including X-ray crystallography. The process represents an example of enantiospecific synthesis, which is crucial for creating substances with potential therapeutic applications (Benincá et al., 2020).

1,4-Dihydropyridines (DHPs) Synthesis and Applications

Dihydropyridines (DHPs) are another class of nitrogen-containing heterocyclic compounds with significant relevance in medicinal chemistry. A review by Sohal (2021) discusses the synthesis of 1,4-DHPs, which are crucial for their biological applications. The Hantzsch Condensation reaction is a primary method for preparing DHPs, which serve as the core structure for many pharmacologically active compounds. This review underscores the importance of atom economy reactions in creating bioactive DHPs, highlighting the potential for these compounds in designing new therapeutic agents (Sohal, 2021).

Neurotoxicity and Parkinsonism Studies

Research on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its implications in parkinsonism provides insight into the neurotoxic effects of certain tetrahydropyridine derivatives. Langston et al. (1984) reviewed the discovery of MPTP and its selective toxicity towards the substantia nigra in primates, mimicking Parkinson's disease. This study highlights the critical role of the "4-5" double bond in tetrahydropyridine rings for neurotoxicity, offering a perspective on the structure-activity relationship that could be relevant for understanding similar compounds (Langston et al., 1984).

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(3-methylbut-2-enyl)-3,6-dihydro-2H-pyridin-4-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2.2ClH/c1-11(2)4-8-14-9-5-12(3-7-13)6-10-14;;/h4-5H,3,6-10,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVQHAHPNQHNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1CCC(=CC1)CCN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

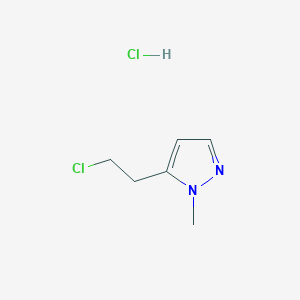

![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)

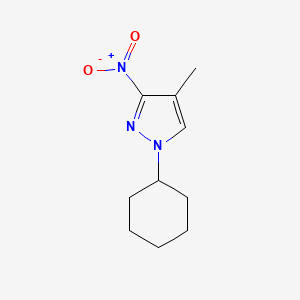

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1458266.png)

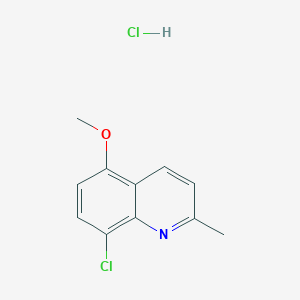

![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)